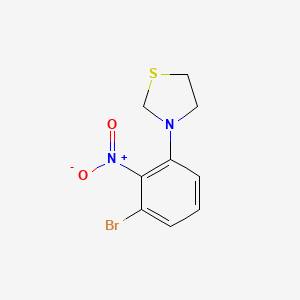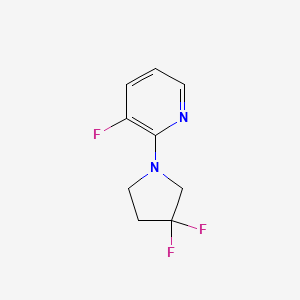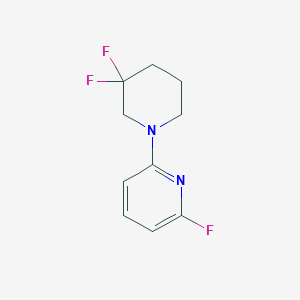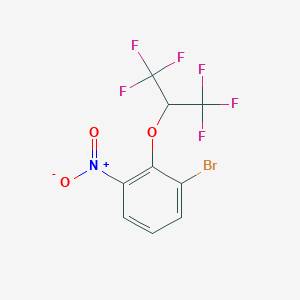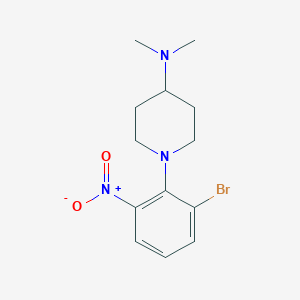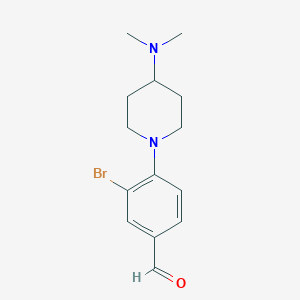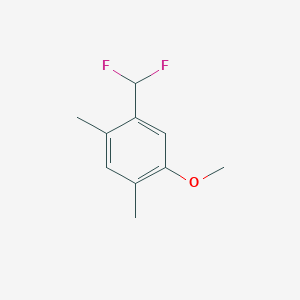
5-Difluoromethyl-2,4-dimethylanisole
Übersicht
Beschreibung
5-Difluoromethyl-2,4-dimethylanisole (5-DFMDA) is an organic molecule of the anisole family. It is a fluorinated derivative of the anisole backbone, with two fluorine atoms substituted for hydrogen atoms on the aryl ring. 5-DFMDA is an important intermediate in the synthesis of a variety of organic compounds, and it has been studied extensively in the scientific literature. It is a versatile molecule that has been used in a variety of laboratory and industrial processes, including as a reagent for the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Wissenschaftliche Forschungsanwendungen
5-Difluoromethyl-2,4-dimethylanisole has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has also been used as a starting material for the synthesis of a variety of organic compounds, including fluoroalkenes and fluoroaromatics. Additionally, 5-Difluoromethyl-2,4-dimethylanisole has been used in the synthesis of various fluorinated derivatives of anisole, such as 5-difluoromethyl-2,4-dimethoxyanisole.
Wirkmechanismus
The mechanism of action of 5-Difluoromethyl-2,4-dimethylanisole is not entirely understood. However, it is believed that the fluorine atoms on the aryl ring are responsible for the molecule's reactivity. The fluorine atoms are electron-withdrawing, which increases the electron density of the aryl ring and makes it more reactive. This increased reactivity allows 5-Difluoromethyl-2,4-dimethylanisole to be used as a reagent in the synthesis of a variety of organic compounds.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 5-Difluoromethyl-2,4-dimethylanisole are not well understood. However, it is believed that the molecule is not toxic and does not have any adverse effects on humans or other organisms. It has been used as a reagent in the synthesis of a variety of pharmaceuticals, agrochemicals, and other organic compounds, and it is believed that these compounds are safe for human consumption.
Vorteile Und Einschränkungen Für Laborexperimente
The primary advantage of 5-Difluoromethyl-2,4-dimethylanisole for laboratory experiments is its high reactivity. The fluorine atoms on the aryl ring increase the electron density of the molecule, making it more reactive. This increased reactivity allows 5-Difluoromethyl-2,4-dimethylanisole to be used as a reagent in the synthesis of a variety of organic compounds. Additionally, 5-Difluoromethyl-2,4-dimethylanisole is relatively inexpensive and widely available, making it an attractive reagent for laboratory experiments.
However, there are some limitations to the use of 5-Difluoromethyl-2,4-dimethylanisole in laboratory experiments. The molecule is highly reactive and can be difficult to handle. Additionally, it can be difficult to control the reaction conditions, which can lead to poor yields or unwanted side reactions.
Zukünftige Richtungen
The future of 5-Difluoromethyl-2,4-dimethylanisole is bright. The molecule has already been used in a variety of laboratory and industrial processes, and it has the potential to be used in a variety of new applications. Possible future directions for 5-Difluoromethyl-2,4-dimethylanisole include its use in the synthesis of novel fluorinated organic compounds, as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds, and as an additive in a variety of industrial processes. Additionally, 5-Difluoromethyl-2,4-dimethylanisole could be used as a starting material for the synthesis of a variety of fluorinated derivatives of anisole, such as 5-difluoromethyl-2,4-dimethoxyanisole. Finally, further research into the mechanism of action of 5-Difluoromethyl-2,4-dimethylanisole could lead to new and improved applications for the molecule.
Eigenschaften
IUPAC Name |
1-(difluoromethyl)-5-methoxy-2,4-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2O/c1-6-4-7(2)9(13-3)5-8(6)10(11)12/h4-5,10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYAUAQAMNZYZQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(F)F)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Difluoromethyl-2,4-dimethylanisole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



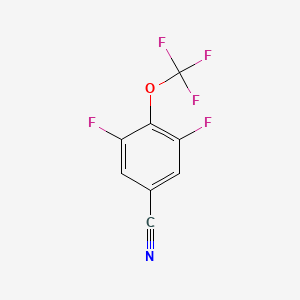
![2-[3-Chloro-5-(trifluoromethyl)-pyridin-2-yl]acetyl chloride](/img/structure/B1411510.png)
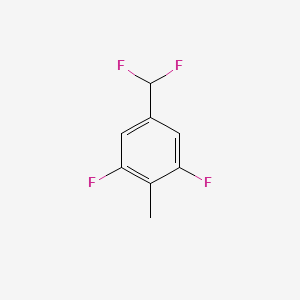
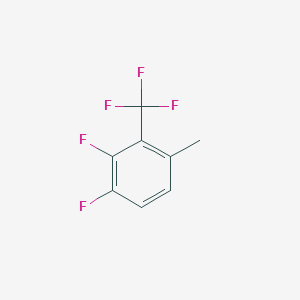
![C-[5-(5-Trifluoromethyl-pyridin-2-yl)-[1,2,4]oxadiazol-3-yl]-methylamine hydrochloride](/img/structure/B1411517.png)
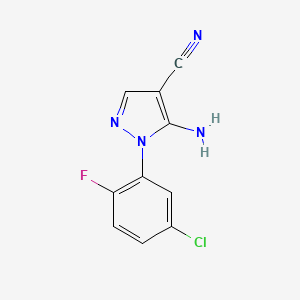
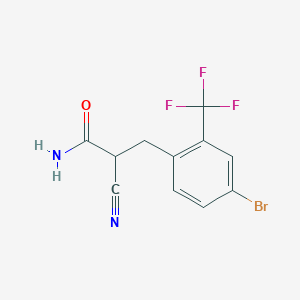
![tert-Butyl 4-[4-(hydrazinocarbonyl)benzyl]piperazine-1-carboxylate](/img/structure/B1411522.png)
